![molecular formula C16H13ClN4O2 B2823337 4-(3-chlorophenyl)-3-methyl-1-(3-nitrophenyl)-1H-pyrazol-5-ylamine CAS No. 400074-89-7](/img/structure/B2823337.png)
4-(3-chlorophenyl)-3-methyl-1-(3-nitrophenyl)-1H-pyrazol-5-ylamine
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Overview
Description
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the product .Molecular Structure Analysis
This involves the use of techniques like X-ray crystallography, NMR spectroscopy, and computational chemistry to determine the spatial arrangement of atoms in the molecule .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes the reactants, products, and the conditions under which the reaction occurs .Physical And Chemical Properties Analysis
This includes properties like melting point, boiling point, solubility, optical activity, etc .Scientific Research Applications
Synthesis and Biological Evaluation
This compound is part of a series of novel pyrazoline derivatives synthesized through methods such as microwave-assisted synthesis. These compounds, including variations of pyrazoline, have been evaluated for their anti-inflammatory and antibacterial activities. A study highlighted the synthesis of similar compounds and their biological evaluation, finding significant anti-inflammatory and antibacterial properties in some derivatives (Ravula et al., 2016).
Structural Characterization
Research has been conducted on the structural characterization of isostructural pyrazoline derivatives, including those with similar chemical structures. These studies involve crystallization and single-crystal diffraction, providing insights into the molecular structures and conformational behavior of these compounds (Kariuki et al., 2021).
Optical and Fluorescence Properties
Some derivatives of pyrazoline exhibit unique optical properties. A study examined the relationship between the structure and properties of 2-pyrazoline derivatives, revealing their potential in applications like fluorescence and non-linear optical properties. The 4-nitro derivative, in particular, showed liquid crystalline behavior (Barberá et al., 1998).
Anticancer and Antimicrobial Potential
The synthesis of 1,3-oxazole clubbed pyridyl-pyrazolines, similar in structure to the compound , has been explored for their potential as anticancer and antimicrobial agents. These compounds were tested for their efficacy against various cancer cell lines and pathogenic strains, showing promising results (Katariya et al., 2021).
Molecular Docking and Quantum Chemical Calculations
Advanced techniques like molecular docking and quantum chemical calculations have been employed to study the properties and potential applications of pyrazoline derivatives. These studies provide a deeper understanding of the molecular interactions and stability of these compounds, which is crucial for their application in fields like drug discovery (Viji et al., 2020).
Electroluminescent Properties
Research into the electroluminescent properties of pyrazoline derivatives indicates potential applications in organic light-emitting diodes (OLEDs). Studies have synthesized and tested various pyrazoline compounds, finding them effective as blue light-emitting materials for OLEDs (Lu et al., 2000).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-(3-chlorophenyl)-5-methyl-2-(3-nitrophenyl)pyrazol-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN4O2/c1-10-15(11-4-2-5-12(17)8-11)16(18)20(19-10)13-6-3-7-14(9-13)21(22)23/h2-9H,18H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUPLRSGQCOPSGX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1C2=CC(=CC=C2)Cl)N)C3=CC(=CC=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-chlorophenyl)-3-methyl-1-(3-nitrophenyl)-1H-pyrazol-5-ylamine |
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